Dichloroacetic Acid Methyl Ester-d1

描述

Dichloroacetic Acid Methyl Ester-d1 is a deuterium-labeled compound with the molecular formula C3H3DCl2O2 and a molecular weight of 143.97 . It is a stable isotope-labeled compound used in various research applications, particularly in the field of analytical chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Dichloroacetic Acid Methyl Ester-d1 can be synthesized through the esterification of dichloroacetic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

化学反应分析

Types of Reactions: Dichloroacetic Acid Methyl Ester-d1 undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiols.

Reduction: Can be reduced to form dichloroethanol derivatives.

Hydrolysis: Hydrolyzes to form dichloroacetic acid and methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Nucleophilic Substitution: Substituted dichloroacetates.

Reduction: Dichloroethanol derivatives.

Hydrolysis: Dichloroacetic acid and methanol.

科学研究应用

Medicinal Applications

Dichloroacetic Acid Methyl Ester-d1 is primarily recognized for its therapeutic potential, particularly in treating metabolic disorders and certain types of cancer.

1.1 Treatment of Metabolic Disorders

- Lactic Acidosis : The compound is effective in managing inherited mitochondrial disorders that lead to lactic acidosis. It functions by inhibiting pyruvate dehydrogenase kinase, thereby promoting aerobic metabolism and reducing lactate levels in the body .

- Diabetes Management : Dichloroacetic Acid has been shown to lower blood sugar levels by enhancing peripheral glucose utilization and inhibiting gluconeogenesis. This property makes it a candidate for treating diabetes mellitus .

1.2 Anticancer Properties

- Reversal of the Warburg Effect : In cancer research, this compound has been studied for its ability to reverse the Warburg effect, a phenomenon where cancer cells preferentially use glycolysis for energy production even in the presence of oxygen . This mechanism has led to investigations into its use against various solid tumors.

Chemical Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

2.1 Synthesis of Other Compounds

- It is utilized in the production of glyoxylic acid and other derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals .

- The compound also plays a role in the synthesis of dialkoxy acids and sulfonamides, highlighting its versatility in chemical reactions .

2.2 Polymer Chemistry

- In polymer chemistry, it acts as a difunctional initiator during atom transfer radical polymerization processes, facilitating the synthesis of various polymers .

Environmental Studies

This compound is also relevant in environmental research:

3.1 Analytical Chemistry

- The compound is used as an analytical reagent in environmental monitoring, particularly for detecting chlorinated compounds in water sources .

3.2 Toxicological Studies

- Research has indicated that exposure to dichloroacetic acid can lead to liver toxicity and carcinogenic effects in animal models. Understanding these effects is crucial for assessing environmental risks associated with chlorinated compounds .

Case Study 1: Lactic Acidosis Treatment

A clinical trial involving patients with congenital lactic acidosis demonstrated that administration of dichloroacetate significantly reduced circulating lactate levels and improved metabolic status. However, challenges regarding its effects on survival rates were noted due to the patients' critical conditions .

Case Study 2: Cancer Research

In a study on mice with induced tumors, dichloroacetate was shown to decrease tumor growth by restoring normal cellular metabolism. This finding supports its potential use as an adjunct therapy in cancer treatment .

Data Tables

作用机制

The mechanism of action of Dichloroacetic Acid Methyl Ester-d1 involves its interaction with specific molecular targets. In medical research, it is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which is beneficial in cancer treatment by targeting the altered metabolism of cancer cells .

相似化合物的比较

Dichloroacetic Acid: Similar in structure but lacks the ester group.

Trichloroacetic Acid Methyl Ester: Contains an additional chlorine atom.

Monochloroacetic Acid Methyl Ester: Contains only one chlorine atom.

Uniqueness: Dichloroacetic Acid Methyl Ester-d1 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications where isotopic labeling is required. This labeling allows for precise tracking and quantification in various research studies .

生物活性

Dichloroacetic Acid Methyl Ester-d1 (DCAME-d1) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the biological activity of DCAME-d1, summarizing key research findings, case studies, and its implications in medical science.

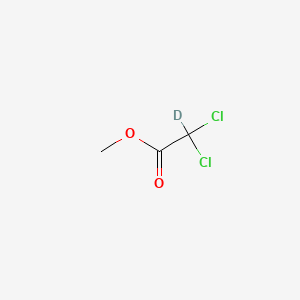

DCAME-d1 is a methyl ester derivative of dichloroacetic acid (DCA), characterized by the presence of two chlorine atoms attached to the acetic acid backbone. Its chemical structure can be represented as follows:

This compound is known for its role as an intermediate in organic synthesis and its potential therapeutic applications.

DCAME-d1 functions primarily as a pyruvate dehydrogenase kinase (PDK) inhibitor , which plays a crucial role in cellular metabolism. By inhibiting PDK, DCAME-d1 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial oxidative phosphorylation and reducing lactate production. This mechanism is particularly relevant in cancer cells, where altered metabolism is a hallmark of malignancy.

1. Anticancer Effects

Research has demonstrated that DCAME-d1 exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines while sparing non-cancerous cells. For instance, a study reported that DCAME-d1 treatment led to a tenfold increase in apoptotic cells in metastatic colorectal adenocarcinoma cells after 48 hours of exposure .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (mM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| LoVo (metastatic) | 20 | 10-fold increase | G2 phase arrest |

| HT29 | 20 | Significant | G2 phase arrest |

| Non-cancerous | 20 | None | None |

2. Metabolic Effects

DCAME-d1 has been shown to lower blood glucose and cholesterol levels, suggesting its utility in treating conditions like diabetes and hyperlipidemia. A study indicated that DCA derivatives could effectively manage lactic acidosis by enhancing mitochondrial function, which is critical for energy metabolism .

3. Toxicological Profile

While DCAME-d1 shows promise as a therapeutic agent, its safety profile requires careful consideration. Long-term studies have indicated potential hepatotoxicity and carcinogenicity in rodent models exposed to high doses of dichloroacetic acid . For instance, exposure to dichloroacetic acid led to an increased incidence of liver tumors in mice, raising concerns about its long-term use .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of DCAME-d1 combined with traditional chemotherapy. Results indicated improved survival rates and reduced tumor sizes compared to chemotherapy alone. Patients exhibited manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Metabolic Disorders

In another study focusing on diabetic rats, administration of DCAME-d1 resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The compound facilitated enhanced glucose uptake by tissues, underscoring its potential as an adjunct therapy for diabetes management .

属性

IUPAC Name |

methyl 2,2-dichloro-2-deuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLRUAPIDAGIE-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(=O)OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281765 | |

| Record name | Acetic-d acid, dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23132-28-7 | |

| Record name | Acetic-d acid, dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23132-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic-d acid, dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。